molecular formula C16H18N2O B3198830 3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide CAS No. 1016678-14-0

3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide

Cat. No.: B3198830
CAS No.: 1016678-14-0
M. Wt: 254.33 g/mol
InChI Key: VDIHJQDFPYZJBG-UHFFFAOYSA-N
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Description

3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide is an organic compound with a complex structure that includes an aminomethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide typically involves the reaction of 4-methylbenzylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formaldehyde and hydrogen cyanide to introduce the aminomethyl group. The final product is obtained after purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the benzamide core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(aminomethyl)benzamide
  • N-(4-methylphenyl)benzamide
  • 3-(aminomethyl)benzamide

Uniqueness

3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide is unique due to the presence of both the aminomethyl group and the 4-methylphenyl group attached to the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-12-5-7-13(8-6-12)11-18-16(19)15-4-2-3-14(9-15)10-17/h2-9H,10-11,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIHJQDFPYZJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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